5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole CAS 15862-52-9 literature review
5,6-Dichloro-2,2-difluorobenzo[d][1,3]dioxole CAS 15862-52-9 literature review
An In-Depth Technical Guide to 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole (CAS 15862-52-9)
Executive Summary
5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole is a halogenated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The benzo[d][1][2]dioxole scaffold is a privileged structure found in numerous biologically active molecules. The incorporation of a gem-difluoro group at the 2-position offers a strategic advantage, acting as a non-hydrolyzable bioisostere for a carbonyl group, thereby enhancing metabolic stability and modulating physicochemical properties such as lipophilicity. Furthermore, the dichloro-substitution on the aromatic ring provides critical anchor points for further molecular elaboration through cross-coupling reactions, enabling its use as a versatile building block in drug discovery campaigns.
This guide provides a comprehensive overview of 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole, consolidating available information on its synthesis, physicochemical properties, and applications. By leveraging data from closely related analogs and foundational chemical principles, this document serves as a vital resource for researchers engaged in medicinal chemistry and drug development.
The Strategic Value of the Scaffold in Medicinal Chemistry
The design of novel therapeutic agents often relies on the use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The benzo[d][1][2]dioxole core is one such scaffold, and its derivatives have shown a wide array of biological activities, including anticonvulsant properties.[3] The true value of 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole, however, lies in the specific combination of its structural features:
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The 2,2-Difluoro Group: This motif is a cornerstone of modern medicinal chemistry. The replacement of a metabolically labile carbonyl or ether linkage with a stable difluoromethylene bridge can drastically improve a drug candidate's pharmacokinetic profile. This group serves as a lipophilic hydrogen bond acceptor and can influence molecular conformation, which is critical for target binding. The introduction of difluoromethyl groups into molecular frameworks is a burgeoning area of interest for creating valuable bioisosteres.[4]
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The 5,6-Dichloro Substitution: The presence of two chlorine atoms on the benzene ring significantly alters the electronic nature of the scaffold.[5] It makes the ring more electron-deficient and provides two chemically distinct positions for further functionalization. These chloro-substituents can be readily diversified using modern synthetic methods like Suzuki, Buchwald-Hartwig, or Sonogashira cross-coupling reactions, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. This "building block" approach is fundamental to efficient drug discovery.[6][7] This moiety is a key component in compounds developed as CFTR modulators for treating diseases like Cystic Fibrosis.[8][9]
Physicochemical Properties
While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and from data on closely related analogs.
| Property | Value / Description | Source / Rationale |
| CAS Number | 15862-52-9 | Topic of Inquiry |
| Molecular Formula | C₇H₂Cl₂F₂O₂ | Calculated from structure |
| Molecular Weight | 227.00 g/mol | Calculated from structure |
| IUPAC Name | 5,6-dichloro-2,2-difluoro-1,3-benzodioxole | Standard nomenclature |
| Appearance | Likely a white to off-white solid or oil | Inferred from analogs[10] |
| Solubility | Expected to be soluble in common organic solvents (DCM, Ethyl Acetate, THF) and insoluble in water. | General property of halogenated aromatics |
| Storage | Sealed in dry, 2-8°C | Recommended for related benzodioxoles[10] |
Synthesis and Mechanistic Considerations
The synthesis of 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole is not explicitly detailed in publicly available literature. However, a robust and logical synthetic pathway can be constructed based on established methodologies for analogous structures. The most rational approach begins with the commercially available 4,5-dichlorocatechol.
Retrosynthetic Analysis
A logical disconnection reveals a multi-step pathway from the target molecule back to its catechol precursor. This strategy hinges on the late-stage introduction of the difluoromethylene group, a common and effective tactic in fluorination chemistry.
Proposed Synthetic Workflow
The forward synthesis involves three key transformations: cyclization to form the dioxole ring, radical chlorination at the 2-position, and finally, a halide exchange to install the gem-difluoro group.
Detailed Experimental Protocol (Inferred)
The following protocol is a scientifically grounded projection based on patent literature for the synthesis of the core 2,2-difluorobenzo[d][1][2]dioxole ring system.[2][11] Extreme caution must be exercised, particularly when handling anhydrous hydrogen fluoride.
Step 1: Synthesis of 5,6-Dichlorobenzo[d][1][2]dioxole
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To a stirred solution of 4,5-dichlorocatechol (1.0 eq) in a suitable aprotic solvent (e.g., DMF or Acetone), add a base such as potassium carbonate (2.5 eq).
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Add dibromomethane or bromochloromethane (1.2 eq) dropwise at room temperature.
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Heat the reaction mixture to 60-80°C and monitor by TLC until the starting material is consumed.
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Cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.
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Purify the crude product by column chromatography or distillation to yield 5,6-Dichlorobenzo[d][1][2]dioxole.
Step 2: Synthesis of 5,6-Dichloro-2,2-dichlorobenzo[d][1][2]dioxole
Causality: This step transforms the methylene bridge into a dichloromethylene group, which is the direct precursor for fluorination. Radical initiation is necessary to achieve chlorination at this benzylic-like position rather than on the aromatic ring.
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Dissolve the product from Step 1 (1.0 eq) in a non-polar solvent like benzotrifluoride (BTF) or carbon tetrachloride.[2]
-
Add a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) (0.05 eq).[2]
-
Heat the mixture to 80-90°C.
-
Purge chlorine gas through the solution for 2-3 hours, maintaining the temperature.[2] The reaction should be monitored for the formation of the dichlorinated product.
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After completion, cool the reaction to room temperature and purge with an inert gas (e.g., nitrogen) to remove excess chlorine and HCl.[2] This crude solution can often be carried forward directly to the next step.
Step 3: Synthesis of 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole
Trustworthiness & Safety: This protocol is adapted from established industrial processes.[2][11] The use of anhydrous hydrogen fluoride (HF) is highly hazardous and requires specialized equipment (e.g., a Teflon-lined or stainless steel autoclave) and stringent safety precautions, including proper ventilation and personal protective equipment (PPE). The reaction must be performed by trained personnel.
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In a suitable pressure-rated autoclave, charge anhydrous hydrogen fluoride (HF) (approx. 2.0-4.0 eq). Cool the vessel to 0°C.
-
Continuously add the crude solution of 5,6-dichloro-2,2-dichlorobenzo[d][1][2]dioxole from Step 2 to the HF at 0°C over 2-3 hours with vigorous stirring.[2]
-
Maintain the reaction at 0°C for an additional hour to ensure complete conversion.
-
Carefully vent the excess HF by gently heating the vessel to ~80°C and/or by purging with nitrogen gas.[2]
-
Quench the remaining reaction mixture by carefully adding it to a cold aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by vacuum distillation or column chromatography to yield 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole.
Safety and Handling
Based on analogous compounds, 5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole should be handled with care. Safety data for the non-fluorinated analog 5,6-Dichlorobenzo[d][1,3]dioxole indicates it is a warning-level hazard (GHS07) with H-statements H302, H315, H319, and H335, suggesting it may be harmful if swallowed and cause skin, eye, and respiratory irritation.[10] Standard laboratory PPE, including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
Conclusion
5,6-Dichloro-2,2-difluorobenzo[d][1][2]dioxole stands as a high-value building block for the synthesis of complex molecules in drug discovery and development. Its unique combination of a metabolically robust difluorinated bridge and synthetically versatile chloro-substituents makes it an attractive starting point for creating novel chemical entities. While direct synthetic literature is sparse, this guide provides a robust, scientifically-backed framework for its synthesis and application, empowering researchers to leverage its full potential in their programs.
References
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